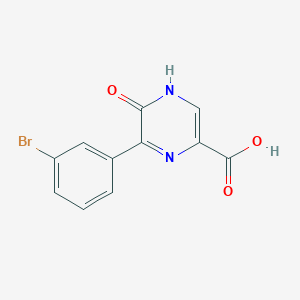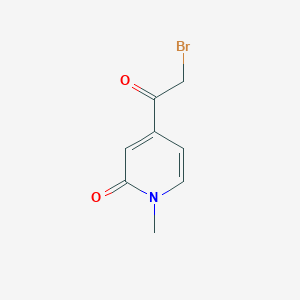
4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridinone, featuring a bromoacetyl group at the 2-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one followed by acetylation. One common method is as follows:
Bromination: 1-methylpyridin-2(1H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.
Acetylation: The brominated intermediate is then reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinone derivatives.
Reduction: Formation of 4-(2-hydroxyethyl)-1-methylpyridin-2(1H)-one.
Oxidation: Formation of 4-(2-carboxyacetyl)-1-methylpyridin-2(1H)-one.
科学的研究の応用
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.
作用機序
The mechanism of action of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary based on the specific biological context.
類似化合物との比較
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of a pyridinone ring.
4-(2-Bromoacetyl)phenol: Contains a phenol group instead of a pyridinone ring.
4-(2-Bromoacetyl)aniline: Features an aniline group instead of a pyridinone ring.
Uniqueness
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both a bromoacetyl group and a methyl-substituted pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
4-(2-bromoacetyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-10-3-2-6(4-8(10)12)7(11)5-9/h2-4H,5H2,1H3 |
InChIキー |
MLCUXBNIXQOYIT-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=CC1=O)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




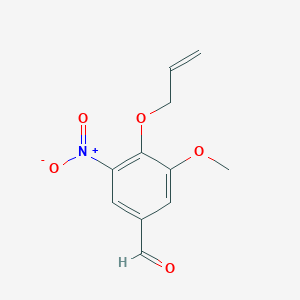
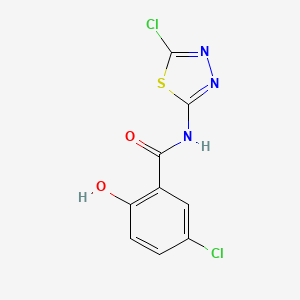

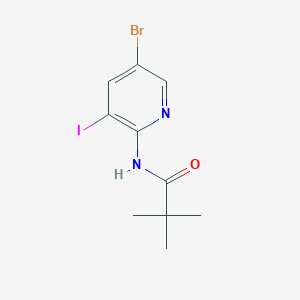
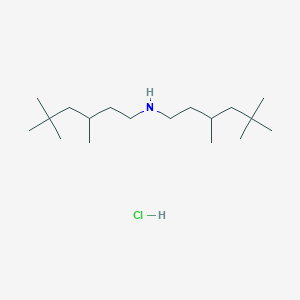
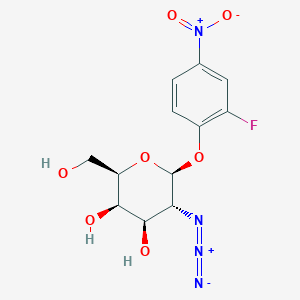
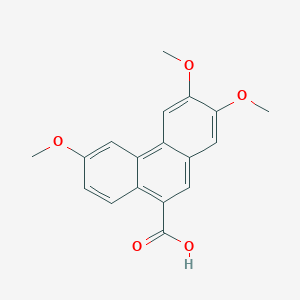

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
